Cas no 2172476-25-2 (2-N-ethyl-7-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidoacetic acid)

2-N-ethyl-7-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidoacetic acid is a specialized Fmoc-protected amino acid derivative used primarily in peptide synthesis. Its key advantages include the presence of an Fmoc group, which provides selective deprotection under mild basic conditions, ensuring compatibility with solid-phase peptide synthesis (SPPS) protocols. The ethyl and heptanoic acid side chains enhance solubility in organic solvents, facilitating efficient coupling reactions. This compound is particularly valuable for introducing modified amino acid residues into peptides, enabling structural diversification and functionalization. Its stability under standard SPPS conditions and high purity make it a reliable building block for advanced peptide research and pharmaceutical development.
2-N-ethyl-7-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidoacetic acid structure
2172476-25-2 structure
Product Name:2-N-ethyl-7-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidoacetic acid
CAS No:2172476-25-2
MF:C26H32N2O5
MW:452.542687416077
CID:5750542
PubChem ID:165559823
Update Time:2025-06-08

2-N-ethyl-7-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidoacetic acid Chemical and Physical Properties

Names and Identifiers

    • 2172476-25-2
    • EN300-1503674
    • 2-[N-ethyl-7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]acetic acid
    • 2-N-ethyl-7-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidoacetic acid
    • Inchi: 1S/C26H32N2O5/c1-2-28(17-25(30)31)24(29)15-5-3-4-10-16-27-26(32)33-18-23-21-13-8-6-11-19(21)20-12-7-9-14-22(20)23/h6-9,11-14,23H,2-5,10,15-18H2,1H3,(H,27,32)(H,30,31)
    • InChI Key: CILBTVUPLJCSGM-UHFFFAOYSA-N
    • SMILES: O(C(NCCCCCCC(N(CC(=O)O)CC)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

Computed Properties

  • Exact Mass: 452.23112213g/mol
  • Monoisotopic Mass: 452.23112213g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 13
  • Complexity: 633
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 95.9Ų

2-N-ethyl-7-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidoacetic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1503674-0.05g
2-[N-ethyl-7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]acetic acid
2172476-25-2
0.05g
$2829.0 2023-06-05
Enamine
EN300-1503674-0.1g
2-[N-ethyl-7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]acetic acid
2172476-25-2
0.1g
$2963.0 2023-06-05
Enamine
EN300-1503674-0.25g
2-[N-ethyl-7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]acetic acid
2172476-25-2
0.25g
$3099.0 2023-06-05
Enamine
EN300-1503674-0.5g
2-[N-ethyl-7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]acetic acid
2172476-25-2
0.5g
$3233.0 2023-06-05
Enamine
EN300-1503674-1.0g
2-[N-ethyl-7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]acetic acid
2172476-25-2
1g
$3368.0 2023-06-05
Enamine
EN300-1503674-2.5g
2-[N-ethyl-7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]acetic acid
2172476-25-2
2.5g
$6602.0 2023-06-05
Enamine
EN300-1503674-5.0g
2-[N-ethyl-7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]acetic acid
2172476-25-2
5g
$9769.0 2023-06-05
Enamine
EN300-1503674-10.0g
2-[N-ethyl-7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]acetic acid
2172476-25-2
10g
$14487.0 2023-06-05
Enamine
EN300-1503674-50mg
2-[N-ethyl-7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]acetic acid
2172476-25-2
50mg
$2829.0 2023-09-27
Enamine
EN300-1503674-100mg
2-[N-ethyl-7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]acetic acid
2172476-25-2
100mg
$2963.0 2023-09-27

Additional information on 2-N-ethyl-7-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidoacetic acid

Comprehensive Analysis of 2-N-ethyl-7-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidoacetic acid (CAS No. 2172476-25-2)

In the rapidly evolving field of organic chemistry and pharmaceutical research, 2-N-ethyl-7-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidoacetic acid (CAS No. 2172476-25-2) has garnered significant attention due to its unique structural properties and potential applications. This compound, often abbreviated as Fmoc-protected amino acid derivative, is a critical intermediate in peptide synthesis and drug development. Its Fmoc (9-fluorenylmethoxycarbonyl) protecting group is widely recognized for its stability and ease of removal under mild conditions, making it a staple in solid-phase peptide synthesis (SPPS). Researchers and pharmaceutical companies are increasingly exploring its utility in designing novel therapeutics, particularly in the context of targeted drug delivery and bioconjugation.

The molecular structure of 2-N-ethyl-7-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidoacetic acid features a heptanamido backbone with an N-ethyl substitution and an Fmoc-protected amine at the 7-position. This configuration enhances its solubility in organic solvents, a property highly valued in peptide coupling reactions. Recent studies highlight its role in the synthesis of peptide-based vaccines and antibody-drug conjugates (ADCs), aligning with the growing demand for precision medicine. The compound's CAS No. 2172476-25-2 is frequently searched in databases like PubChem and Reaxys, reflecting its relevance in academic and industrial research.

One of the most discussed topics in contemporary chemistry is the optimization of green synthesis methods. 2-N-ethyl-7-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidoacetic acid has been investigated for its compatibility with environmentally friendly solvents, such as ionic liquids and supercritical CO2. This aligns with the global push toward sustainable chemistry practices, a trend frequently queried in search engines like Google and Bing. Additionally, its application in click chemistry and bioorthogonal reactions has sparked interest, particularly in the development of fluorescent probes and imaging agents for diagnostic purposes.

From a commercial perspective, the demand for high-purity Fmoc-amino acid derivatives like CAS No. 2172476-25-2 is rising, driven by advancements in biopharmaceuticals and personalized medicine. Suppliers and manufacturers emphasize its low impurity profile and batch-to-batch consistency, which are critical for regulatory compliance in drug development. Frequently asked questions (FAQs) in online forums revolve around its storage conditions (typically -20°C under inert atmosphere) and handling precautions to prevent degradation of the Fmoc group.

In summary, 2-N-ethyl-7-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidoacetic acid (CAS No. 2172476-25-2) represents a versatile and indispensable tool in modern chemical research. Its applications span from peptide therapeutics to diagnostic imaging, resonating with current scientific and industrial priorities. As the field progresses, this compound is poised to play a pivotal role in addressing challenges related to drug efficacy and sustainable synthesis, making it a subject of enduring interest for researchers worldwide.

Recommended suppliers
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Beyond Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent